molecular formula C18H29ClN2O B3798030 2-[4-(4-chlorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol

2-[4-(4-chlorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol

Cat. No.: B3798030
M. Wt: 324.9 g/mol
InChI Key: ZHJATBXGHXAPRB-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-chlorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and a benzyl group attached to the piperazine ring. The benzyl group has a chlorine atom substituted on it. There’s also a 3-methylbutyl group attached to the piperazine ring. The “2-ethanol” part of the name suggests that there’s an ethanol group attached to the second carbon of the piperazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the attachment of the benzyl and 3-methylbutyl groups, and the introduction of the chlorine atom and the ethanol group . The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring would provide a cyclic structure, while the benzyl, 3-methylbutyl, and ethanol groups would add additional complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom might be replaced in a nucleophilic substitution reaction, or the compound might undergo reactions at the benzylic position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar ethanol group, the electronegative chlorine atom, and the hydrophobic 3-methylbutyl group .

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. It would likely depend on the context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the properties and potential applications of this compound. This might include studying its reactivity, investigating its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN2O/c1-15(2)7-9-21-11-10-20(14-18(21)8-12-22)13-16-3-5-17(19)6-4-16/h3-6,15,18,22H,7-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJATBXGHXAPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-chlorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol
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2-[4-(4-chlorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol
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2-[4-(4-chlorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol
Reactant of Route 6
2-[4-(4-chlorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol

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